Cas no 159471-73-5 (2-Benzyloxy-4-fluoroaniline)
2-Benzyloxy-4-fluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Benzyloxy-4-fluoroaniline
- AKOS BBV-007482
- 2-(benzyloxy)-4-fluoroaniline
- 2-Benzyloxy-4-fluoro-phenylamine
- 4-FLUORO-2-(PHENYLMETHOXY)-BENZENAMINE
- 2-(benzyloxy)-4-fluoroaniline(WXC05205)
- MFCD09043631
- 4-Fluoro-2-(phenylmethoxy)benzenamine
- W13015
- SCHEMBL3915787
- CUNIXMCXONNGMG-UHFFFAOYSA-N
- CS-0199699
- 4-fluoro-2-phenylmethoxyaniline
- DB-127290
- EN300-1296210
- 2-Benzyloxy-4-fluorophenylamine
- AKOS000127981
- SY126718
- AS-59919
- 159471-73-5
- 2-(benzyloxy)-4-fluorobenzenamine
- SB79513
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- MDL: MFCD09043631
- Inchi: 1S/C13H12FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
- InChI Key: CUNIXMCXONNGMG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OCC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 217.090292168g/mol
- Monoisotopic Mass: 217.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.2Ų
2-Benzyloxy-4-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B287445-100mg |
2-Benzyloxy-4-fluoroaniline |
159471-73-5 | 100mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B287445-250mg |
2-Benzyloxy-4-fluoroaniline |
159471-73-5 | 250mg |
$ 276.00 | 2023-04-18 | ||
| TRC | B287445-500mg |
2-Benzyloxy-4-fluoroaniline |
159471-73-5 | 500mg |
$ 483.00 | 2023-04-18 | ||
| TRC | B287445-1g |
2-Benzyloxy-4-fluoroaniline |
159471-73-5 | 1g |
$ 720.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN371-100mg |
2-(benzyloxy)-4-fluoroaniline |
159471-73-5 | 95% | 100mg |
¥84.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN371-250mg |
2-(benzyloxy)-4-fluoroaniline |
159471-73-5 | 95% | 250mg |
¥153.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN371-500mg |
2-(benzyloxy)-4-fluoroaniline |
159471-73-5 | 95% | 500mg |
¥236.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN371-1g |
2-(benzyloxy)-4-fluoroaniline |
159471-73-5 | 95% | 1g |
¥363.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN371-5g |
2-(benzyloxy)-4-fluoroaniline |
159471-73-5 | 95% | 5g |
¥1089.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN371-10g |
2-(benzyloxy)-4-fluoroaniline |
159471-73-5 | 95% | 10g |
¥1851.0 | 2024-04-23 |
2-Benzyloxy-4-fluoroaniline Suppliers
2-Benzyloxy-4-fluoroaniline Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-Benzyloxy-4-fluoroaniline
Recent Advances in the Study of 2-Benzyloxy-4-fluoroaniline (CAS: 159471-73-5) in Chemical Biology and Pharmaceutical Research
2-Benzyloxy-4-fluoroaniline (CAS: 159471-73-5) is a fluorinated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of both benzyloxy and fluoro substituents on the aniline ring imparts unique chemical properties, making it a valuable building block for medicinal chemistry.
One of the most notable advancements in the study of 2-Benzyloxy-4-fluoroaniline is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the incorporation of fluorinated aniline derivatives has been shown to enhance the binding affinity and selectivity of these inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Benzyloxy-4-fluoroaniline exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability.
In addition to its applications in oncology, 2-Benzyloxy-4-fluoroaniline has also been investigated for its potential in antimicrobial drug development. A recent preprint on bioRxiv reported the synthesis of novel sulfonamide derivatives using this compound as a precursor. These derivatives exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The researchers attributed the enhanced activity to the electron-withdrawing effects of the fluoro substituent, which likely improves membrane permeability and target engagement.
Another area of interest is the use of 2-Benzyloxy-4-fluoroaniline in the development of fluorescent probes for biological imaging. A 2022 study in Analytical Chemistry described the synthesis of a near-infrared (NIR) fluorescent probe based on this compound, which was used to detect reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and selectivity, making it a valuable tool for studying oxidative stress in neurodegenerative diseases. The benzyloxy group was found to play a crucial role in stabilizing the probe's fluorescence signal, while the fluoro substituent minimized background interference.
Despite these promising findings, challenges remain in the large-scale synthesis and optimization of 2-Benzyloxy-4-fluoroaniline derivatives. A recent review in Organic Process Research & Development highlighted the need for more efficient and environmentally friendly synthetic routes. Traditional methods often involve multi-step reactions with low yields, and there is growing interest in catalytic approaches, such as palladium-catalyzed cross-coupling reactions, to streamline production. Additionally, further studies are needed to fully elucidate the structure-activity relationships (SAR) of these derivatives to maximize their therapeutic potential.
In conclusion, 2-Benzyloxy-4-fluoroaniline (CAS: 159471-73-5) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable scaffold for drug discovery and development. Ongoing research efforts are expected to yield new insights into its mechanisms of action and expand its utility in addressing unmet medical needs. Future studies should focus on optimizing synthetic methodologies, exploring novel derivatives, and conducting in-depth preclinical evaluations to translate these findings into clinical applications.
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